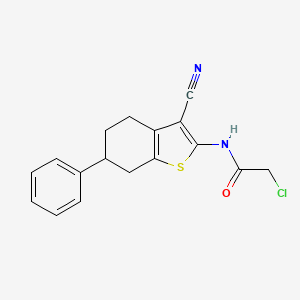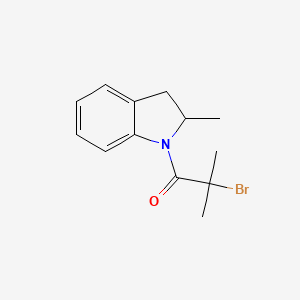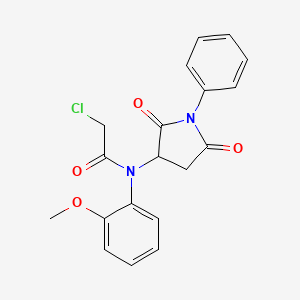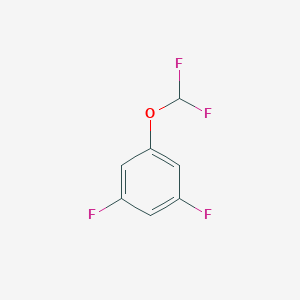
1-(Difluoromethoxy)-3,5-difluorobenzene
説明
“1-(Difluoromethoxy)-3,5-difluorobenzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “4-(Difluoromethoxy)nitrobenzene” can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol . In another study, difluoromethoxylated nitrogen-containing heterocycles were synthesized from the corresponding α-(difluoromethoxy)ketones .
科学的研究の応用
Environmental Impact and Remediation
1-(Difluoromethoxy)-3,5-difluorobenzene, like other polyfluoroalkyl chemicals, is associated with environmental persistence. Studies have focused on understanding and mitigating its impact:
Formation and Impact of Persistent Organic Pollutants
Persistent organic pollutants like PCDD/Fs form in thermal and combustion operations, posing significant environmental and health risks due to their toxicity and bioaccumulation tendencies. Mechanisms governing their formation, chlorination, dechlorination, and destruction are crucial for managing their environmental impact (Altarawneh et al., 2009).
Microbial Degradation of Polyfluoroalkyl Chemicals
The degradation of polyfluoroalkyl chemicals in the environment is a critical area of research. Understanding the microbial degradation pathways can provide insights into the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Avendaño, 2013).
Treatment Technologies for PFOS and PFOA
PFOS and PFOA, used in fire-fighting foams and other applications, have raised concerns due to their toxicity and environmental persistence. Reviewing and developing effective treatment technologies for removing these substances from water is crucial for environmental remediation (Espana et al., 2015).
Analytical and Chemical Properties
Research has also delved into the analytical aspects and chemical behaviors of such compounds:
Adsorption Behavior of Perfluorinated Compounds
Understanding the adsorption behavior and mechanisms of perfluorinated compounds on various adsorbents is essential. This knowledge can guide the removal of these compounds from aquatic environments and influence their distribution and fate (Du et al., 2014).
Analytical Methods for Antioxidant Activity
While not directly related to 1-(Difluoromethoxy)-3,5-difluorobenzene, understanding the analytical methods used in determining antioxidant activity can provide insights into the chemical analysis and potential interactions of various compounds, including those with fluorinated moieties (Munteanu & Apetrei, 2021).
Fluoroalkylation Reactions in Aqueous Media
The development of methods for fluoroalkylation in aqueous media is significant due to environmental concerns. Understanding the reactions and properties of fluorine-containing functionalities can aid in the synthesis and application of these compounds in a more environmentally friendly manner (Song et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-(difluoromethoxy)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRLOLIIQGLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3,5-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



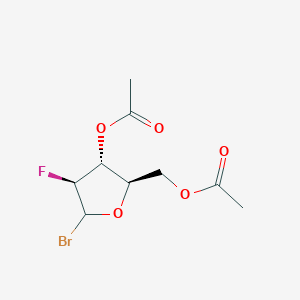
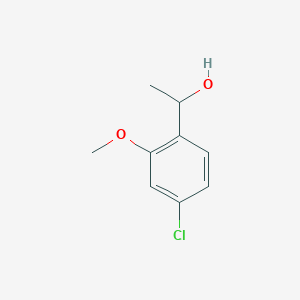
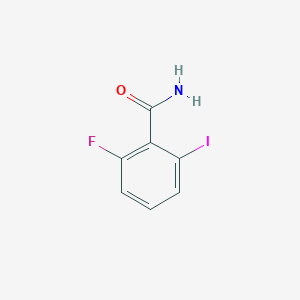
![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)
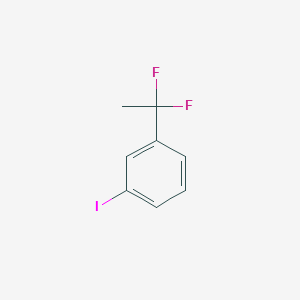
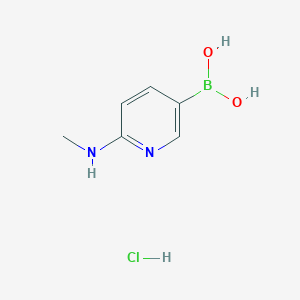
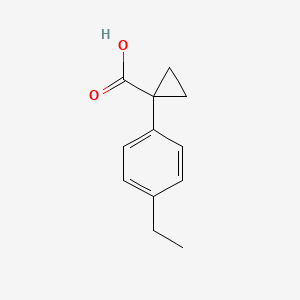
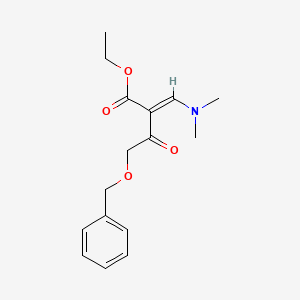
![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)
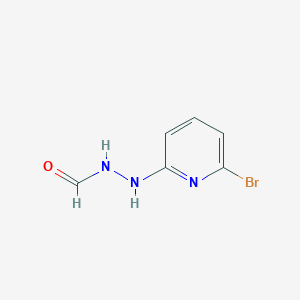
![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)
